molecular formula C20H30O3 B191626 Isosteviol CAS No. 27975-19-5

Isosteviol

Cat. No. B191626
CAS RN: 27975-19-5
M. Wt: 318.4 g/mol
InChI Key: KFVUFODCZDRVSS-UHFFFAOYSA-N
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Description

Isosteviol is a derivative of Stevioside, which is obtained through acid-catalyzed hydrolysis1. It is also known as (−)-Isosteviol, (4α,8β,13β)-13–Methyl-16-oxo-17-norkauran-18-oic acid, Ketoisostevic acid, NSC 2318752. It has been reported to have antibacterial, anticancer, and anti-tuberculosis effects1.



Synthesis Analysis

Isosteviol is produced from stevioside, a natural sweetener, through a process called in-situ separation-coupling-reaction3. This process involves the use of acidic ion-exchange resin as a catalyst. The product obtained contains 92.98% purity of isosteviol with a stevioside conversion of 97.23%3. Other methods of synthesis involve the use of aliphatic alkylamine and alkyldiamines with PyBOP and DIEA4.



Molecular Structure Analysis

The molecular structure of Isosteviol has been studied using various techniques. A study used multivariate adaptive regression splines (MARSplines) applied to a data set of 20 isosteviol derivatives bearing thiourea fragments with possible FXa inhibitory action5. The study found that the molecular three-dimensional conformation is of high significance for the MARSplines modeling procedure and obviously for FXa inhibitory activity5.



Chemical Reactions Analysis

The chemical reactions involving Isosteviol are not well-documented in the literature. However, it is known that Isosteviol is a product of the acid-catalyzed hydrolysis of Stevioside1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Isosteviol are not well-documented in the literature. However, it is known that Isosteviol is a tetracyclic diterpenoid1.


Scientific Research Applications

1. Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols

  • Summary of Application: Isosteviol, a diterpenoid, was used as a starting point to stereoselectively synthesize a series of 1,3-aminoalcohol derivatives .
  • Methods of Application: The acid-catalysed hydrolysis and rearrangement of natural stevioside gave isosteviol, which was transformed to the key intermediate methyl ester. Mannich condensation of diterpenoid ketone, paraformaldehyde, and secondary amines resulted in the formation of 1,3-aminoketones .
  • Results: The 1,3-aminoalcohol function and N-benzyl substitution seemed to be essential for the reliable antiproliferative activity .

2. Bioactivity Profile of the Diterpene Isosteviol and its Derivatives

  • Summary of Application: Isosteviol and its derivatives have a wide spectrum of pharmacological activity, making them of interest to medicinal chemists .
  • Methods of Application: The unique and rare structural features of isosteviol make it a useful building block in organic synthesis .
  • Results: The outstanding advancement in the design and synthesis of isosteviol and its derivative has proved its effectiveness and importance in the field of medicinal chemical research .

3. Effects of Exogenous Isosteviol on the Oxidative Damage to Brassica Napus Seedlings

  • Summary of Application: Isosteviol reduces the oxidative damage to Brassica napus seedlings caused by salt stress .
  • Methods of Application: After seed soaking in isosteviol, the Na+ content in the shoots of the Brassica napus seedlings was always lower than that in the roots, while the opposite was true for the K+ content .
  • Results: Isosteviol regulates the production of osmotic substances and ROS, reducing oxidative damage .

4. Isosteviol as a Plant Growth Regulator

  • Summary of Application: Isosteviol has been found to have potential use as a plant growth regulator .
  • Methods of Application: The transformation of isosteviol to 16-hydroxyiminobayeran-19-oic (isosteviol oxime) was found to be more powerful. Steviol and isosteviol increased the size and weight of berries .
  • Results: The bioassays indicate the potential use of steviol and its derivatives as plant growth regulators .

5. Synthesis of Isosteviol Derivatives for Cytotoxic Activities

  • Summary of Application: Isosteviol derivatives were synthesized and their cytotoxic activities were determined against various cancer cell lines .
  • Methods of Application: The cytotoxic activities of isosteviol derivatives against attached cell lines such as breast (MDA 231), lung (A549), pancreas (ASPC-1), prostate (PC-3), colon (HCT 116) and cervical (HeLa) cancer cell lines were determined by means of 3- (4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay .
  • Results: The results of the MTT assay would provide insights into the cytotoxic activities of the synthesized isosteviol derivatives .

6. Isosteviol as a Sweetener

  • Summary of Application: Isosteviol, a diterpenoid glycoside, provides a promising alternative sweetener, which is non-nutritive, non-caloric, nontoxic, and non-mutagenic for patients having metabolic problems like Type II diabetes, phenylketonuria, and obesity .
  • Methods of Application: The diterpenoid stevioside is present in a significant amount in the leaves of the perennial herb Stevia (Stevia rebaudiana Bertoni). The stevia plant belongs to the chrysanthemum family of Asteraceae and it is native to the South American region .
  • Results: There are no allergic reactions reported after its consumption .

Safety And Hazards

Safety data sheets suggest that Isosteviol requires suitable respiratory protection, protective gloves, and safety goggles with side-shields. It should be kept away from drains, water courses, or the soil8.


properties

IUPAC Name

(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVUFODCZDRVSS-XGBBNYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950664
Record name Isosteviol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosteviol

CAS RN

27975-19-5
Record name Isosteviol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosteviol
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Record name Isosteviol
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URL https://www.drugbank.ca/drugs/DB16870
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Record name Isosteviol
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Record name (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid
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Record name ISOSTEVIOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
F Dolder, H Lichti, E Mosettig… - Journal of the American …, 1960 - ACS Publications
… now proposing structures I and II for steviol1 and isosteviol.… Isosteviol (II) with Se02 gives Ila, mp 272-274,quinoxaline … acidgibberic acid and steviol-isosteviol.3 Hydrogenation (Pd-C) of …
Number of citations: 60 pubs.acs.org
E Mosettig, U Beglinger, F Dolder, H Lichti… - Journal of the …, 1963 - ACS Publications
… glucoside with 48% hydrobromic acidgives isosteviol (II). Isosteviol (II) can also be obtained … gibberic acid allowed us to assign the configuration at positions 8 and 13 of isosteviol (II) as …
Number of citations: 277 pubs.acs.org
A Ullah, S Munir, Y Mabkhot, SL Badshah - Molecules, 2019 - mdpi.com
… The outstanding advancement in the design and synthesis of isosteviol and its derivative has proved … from isosteviol and potentially active pharmacological importance of the isosteviol …
Number of citations: 45 www.mdpi.com
D Ozsvár, V Nagy, I Zupkó, Z Szakonyi - International Journal of …, 2021 - mdpi.com
Starting from isosteviol, a series of diterpenoid 1,3-… of natural stevioside gave isosteviol, which was transformed to the … 3-hydroxyaldehyde obtained from isosteviol in two-step synthesis. …
Number of citations: 10 www.mdpi.com
Y Mizushina, T Akihisa, M Ukiya, Y Hamasaki… - Life sciences, 2005 - Elsevier
… In this report, we prepared isosteviol and related compounds … Among twelve compounds obtained, only isosteviol (compound … With pol α, isosteviol acted non-competitively with the DNA …
Number of citations: 128 www.sciencedirect.com
M Wang, H Li, F Xu, X Gao, J Li, S Xu, D Zhang… - European Journal of …, 2018 - Elsevier
… The cardiovascular effects of isosteviol and its sodium salt were also investigated. The efficacy of potassium channels for vasodilator activity of isosteviol was explored applied isosteviol-…
Number of citations: 60 www.sciencedirect.com
FL Hsu, CC Hou, LM Yang, JT Cheng… - Journal of natural …, 2002 - ACS Publications
… on isosteviol have been reported only at the 1α- and 7β-positions. In this study, several hydroxylated isosteviol … our continuing studies on the mammalian metabolism of isosteviol. …
Number of citations: 44 pubs.acs.org
D Xu, Y Li, J Wang, AK Davey, S Zhang, AM Evans - Life Sciences, 2007 - Elsevier
… These effects of isosteviol were similar to that of a traditional cardioprotective agent, … HD+ isosteviol group displayed parameters that were between those in the equivalent isosteviol pre-…
Number of citations: 74 www.sciencedirect.com
C Lohoelter, M Weckbecker… - European Journal of …, 2013 - Wiley Online Library
… During the past few years, (–)-isosteviol has become a focus in organic … )-isosteviol derivatives have been shown to exhibit significantly higher biological activities than (–)-isosteviol itself…
KL Wong, P Chan, HY Yang, FL Hsu, IM Liu… - Life sciences, 2004 - Elsevier
… the vasodilator effect of isosteviol was investigated using potassium channel blockers on isosteviol-induced relaxation of isolated aortic rings prepared from Wistar rats. Isosteviol dose-…
Number of citations: 89 www.sciencedirect.com

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